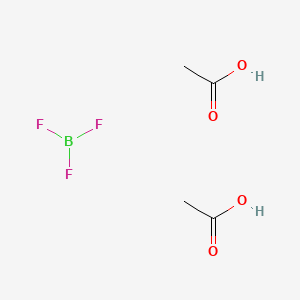

diacetyloxy(difluoro)boranuide;hydron;fluoride

Description

Structure

2D Structure

Properties

CAS No. |

373-61-5 |

|---|---|

Molecular Formula |

C4H8BF3O4 |

Molecular Weight |

187.91 g/mol |

IUPAC Name |

diacetyloxy(difluoro)boranuide;hydron;fluoride |

InChI |

InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1 |

InChI Key |

SQSDCNHOYPJGDQ-UHFFFAOYSA-O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Diacetoxydifluoroborate Salts: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and characterization of diacetoxydifluoroborate salts, compounds of increasing interest in organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles and practical considerations that are crucial for successful experimentation.

Introduction: The Emerging Importance of Diacetoxydifluoroborate Salts

Diacetoxydifluoroborate salts are a class of organoboron compounds that have garnered significant attention for their unique reactivity and stability. As derivatives of boronic acids, they serve as versatile intermediates in a variety of chemical transformations, most notably in cross-coupling reactions. Their enhanced stability compared to their trifluoroborate counterparts, coupled with their ease of handling, makes them attractive reagents in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide will illuminate the path from synthesis to comprehensive characterization, empowering researchers to confidently incorporate these valuable compounds into their synthetic strategies.

The Synthetic Landscape: Crafting Diacetoxydifluoroborate Salts

The successful synthesis of diacetoxydifluoroborate salts hinges on a foundational understanding of the reactivity of organoboron compounds. The primary route to these salts involves the reaction of a corresponding boronic acid with an acetylating agent in the presence of a fluoride source.

Core Synthetic Strategy: From Boronic Acid to Diacetoxydifluoroborate

The most common and reliable method for the preparation of diacetoxydifluoroborate salts involves the treatment of an aryl or vinyl boronic acid with acetic anhydride and a fluoride source, typically potassium hydrogen fluoride (KHF₂).

Conceptual Workflow for Synthesis:

Caption: General workflow for the synthesis of diacetoxydifluoroborate salts.

Experimental Protocol: Synthesis of a Generic Aryl Diacetoxydifluoroborate Salt

-

Preparation: In a clean, dry flask equipped with a magnetic stirrer, dissolve the aryl boronic acid (1.0 eq) in a suitable solvent such as acetonitrile.

-

Reagent Addition: To the stirred solution, add potassium hydrogen fluoride (KHF₂, 2.5 eq) followed by the slow addition of acetic anhydride (Ac₂O, 3.0 eq). The order of addition is critical to prevent unwanted side reactions.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove insoluble inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure diacetoxydifluoroborate salt.

Causality in Experimental Choices:

-

Solvent Selection: Acetonitrile is often chosen for its ability to dissolve the reactants and its relatively high boiling point, which allows for moderate heating if required.

-

Stoichiometry: An excess of KHF₂ and acetic anhydride is used to drive the reaction to completion and ensure full conversion of the boronic acid.

-

Temperature Control: The reaction is typically run at room temperature to balance reaction rate with the prevention of potential decomposition of the product.

Comprehensive Characterization: Unveiling the Molecular Identity

Thorough characterization is paramount to confirm the structure and purity of the synthesized diacetoxydifluoroborate salts. A multi-technique approach is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural analysis of diacetoxydifluoroborate salts. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provide a complete picture of the molecule's framework.

-

¹H and ¹³C NMR: These spectra confirm the presence and connectivity of the organic moiety (aryl or vinyl group) and the acetate groups.

-

¹⁹F NMR: A characteristic singlet or a set of signals in the ¹⁹F NMR spectrum is a key indicator of the B-F bonds. The chemical shift provides information about the electronic environment of the fluorine atoms.[1]

-

¹¹B NMR: The ¹¹B NMR spectrum will show a signal characteristic of a tetracoordinate boron atom, often appearing as a triplet due to coupling with the two equivalent fluorine atoms. A modified pulse sequence can sometimes provide better resolution and allow for the observation of ¹¹B–¹⁹F coupling constants.[1]

Table 1: Typical NMR Data for a Phenyl Diacetoxydifluoroborate Salt

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2-7.8 | m | Aromatic protons |

| ¹H | 2.0 | s | Acetate methyl protons |

| ¹³C | 125-135 | m | Aromatic carbons |

| ¹³C | 170 | s | Acetate carbonyl carbon |

| ¹³C | 21 | s | Acetate methyl carbon |

| ¹⁹F | -140 to -160 | s | B-F |

| ¹¹B | 1-5 | t | B-F₂ |

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is used to determine the molecular weight of the synthesized salt and to gain insight into its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing these ionic compounds. It is important to be aware that the presence of salts can sometimes lead to ion suppression or the formation of adducts, which can complicate data interpretation.[2][3][4] Careful sample preparation is crucial for obtaining high-quality mass spectra.[2]

X-ray Crystallography: The Definitive Structural Proof

For crystalline diacetoxydifluoroborate salts, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.[5][6] This technique reveals precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[5][7] Obtaining a "good crystal" is often the rate-limiting step in this analysis.[6]

Workflow for Structural Characterization:

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rilastech.com [rilastech.com]

- 3. Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salt effects on ion formation in desorption mass spectrometry: an investigation into the role of alkali chlorides on peak suppression in time-of-flight-secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

properties of fluorinated organoboron compounds in organic synthesis

An In-depth Technical Guide to the Properties and Applications of Fluorinated Organoboron Compounds in Organic Synthesis

Abstract

The strategic incorporation of fluorine into organic molecules has become a pivotal strategy in modern medicinal chemistry and materials science. When combined with the synthetic versatility of organoboron compounds, a powerful class of reagents emerges with unique and highly tunable properties. This technical guide provides a comprehensive overview of fluorinated organoboron compounds, detailing their synthesis, fundamental properties, and diverse applications in organic synthesis. We will explore the profound influence of fluorine substitution on the reactivity and stability of these reagents, with a particular focus on their role in cross-coupling reactions. Furthermore, this guide will delve into their application in drug discovery, highlighting their use as bioisosteres and in advanced imaging techniques such as Positron Emission Tomography (PET). Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of these remarkable compounds.

The Synergy of Fluorine and Boron in Modern Chemistry

The fields of organofluorine and organoboron chemistry have independently revolutionized organic synthesis. Organofluorine compounds are prevalent in pharmaceuticals, agrochemicals, and materials due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities.[1][2] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, significantly impacting a molecule's biological activity.[3][4][5][6][7]

On the other hand, organoboron compounds, particularly boronic acids and their esters, are celebrated for their versatility in a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][8][9] These compounds are generally stable, have low toxicity, and their C-B bond can be efficiently converted into C-C, C-N, C-O, and other carbon-heteroatom bonds.[1][2]

The amalgamation of these two domains gives rise to fluorinated organoboron compounds, which synergistically combine the advantageous properties of both parent classes.[1][2][10][11] These reagents serve as invaluable building blocks for introducing fluorinated motifs into complex molecular architectures.[1][2][10][11]

The Impact of Fluorination on the Physicochemical Properties of Organoboron Compounds

The introduction of highly electronegative fluorine atoms significantly alters the electronic and steric landscape of organoboron compounds. This modulation of properties is key to their enhanced utility in synthesis.

Lewis Acidity:

The acidity of boronic acids is a critical parameter influencing their reactivity and applications.[12] Generally, boronic acids are weak Lewis acids, with phenylboronic acid having a pKa of 8.86.[12] The introduction of fluorine substituents increases the Lewis acidity of the boron center.[12][13] This effect is dependent on the position of the fluorine atom on an aryl ring, with the ortho position having the most pronounced effect due to the potential for intramolecular hydrogen bonding between the hydroxyl group of the boronic acid and the fluorine atom.[12] The enhanced acidity can be advantageous in applications such as sugar sensing and anion binding.[12] However, it's noteworthy that within the boron trihalide series, BF3 is a weaker Lewis acid than BCl3 or BBr3 due to significant π-back-bonding from the fluorine lone pairs to the empty p-orbital of boron, which reduces the electron deficiency of the boron center.[14][15]

Reactivity and Stability:

The electron-withdrawing nature of fluorine atoms can influence the reactivity of organoboron compounds in cross-coupling reactions. For instance, trifluoromethylated boronic acids can exhibit enhanced reaction rates and improved selectivity in Suzuki-Miyaura couplings.[9] The strong C-F bond also imparts increased metabolic stability to the resulting products, a highly desirable trait in drug design.[8]

Synthetic Strategies for Accessing Fluorinated Organoboron Compounds

The synthesis of fluorinated organoboron compounds can be broadly categorized into several key strategies.[1][2][10][11]

Borylation of Fluorinated Substrates

This is a common approach where a pre-existing fluorinated molecule is borylated.

-

Miyaura Borylation: This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) to convert aryl or vinyl halides (or triflates) into their corresponding boronic esters.[16][17][18] It is a highly versatile and functional-group-tolerant method.

-

C-H Borylation: Direct borylation of C-H bonds in fluorinated arenes, often catalyzed by iridium or platinum complexes, offers an atom-economical route to these compounds.[2]

-

C-F Borylation: The activation and borylation of C-F bonds, while challenging, is an emerging and powerful strategy, particularly for the synthesis of partially fluorinated aryl boronates from polyfluorinated arenes.[1][2]

Fluorination of Organoboron Compounds

In this complementary approach, an existing organoboron compound is selectively fluorinated. This can be achieved using either electrophilic or nucleophilic fluorine sources.[19] This strategy is particularly relevant for the synthesis of radiolabeled compounds for PET imaging.[19]

Other Synthetic Methods

Other notable methods include:[1][2][10]

-

Monodefluoroborylation of Polyfluoroarenes: This involves the selective replacement of a single fluorine atom in a polyfluorinated aromatic ring with a boryl group.[1][2]

-

Borofluorination of Alkenes and Alkynes: This method involves the simultaneous addition of a boryl group and a fluorine atom across a double or triple bond.[1][2][10]

Applications in Cross-Coupling Reactions

Fluorinated organoboron compounds are premier reagents for introducing fluorinated moieties via cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of these compounds.[1][20][21] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. Fluorinated organoboron reagents are highly effective in this transformation, enabling the synthesis of a vast array of fluorinated biaryls and other complex molecules.[20][21][22] The presence of fluorine can influence the transmetalation step of the catalytic cycle.[22]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling organoboron compounds with amines and alcohols, respectively.[23][24][25][26] This reaction provides a valuable route to fluorinated anilines and aryl ethers, which are important structural motifs in medicinal chemistry. The reaction can often be performed in the open air at room temperature.[26]

Role in Medicinal Chemistry and Drug Development

The unique properties of fluorinated organoboron compounds make them highly valuable in the pharmaceutical industry.[8][27][28]

Bioisosteric Replacement

Fluorine and fluorine-containing groups are often used as bioisosteres for other atoms or functional groups in drug candidates.[3][4][5][6][7] This strategy can be used to modulate a molecule's physicochemical properties, such as:

-

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that position, prolonging the drug's half-life.[2][8]

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1][7]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.[6]

Case Study: Bortezomib

While not a fluorinated compound itself, the success of the boronic acid-containing drug Bortezomib, a proteasome inhibitor used to treat multiple myeloma, spurred significant interest in the development of other boron-containing therapeutics.[1][28] The principles learned from Bortezomib have been applied to the design of new drug candidates, including those incorporating fluorine to enhance their properties.

Positron Emission Tomography (PET) Imaging

PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[29][30] The short-lived positron-emitting isotope fluorine-18 (¹⁸F) is the most commonly used radionuclide for PET.[30] Organotrifluoroborates have emerged as excellent prosthetic groups for the one-step ¹⁸F-labeling of biomolecules, such as peptides and antibodies.[29][31] This method allows for the rapid and efficient synthesis of ¹⁸F-labeled PET tracers under aqueous conditions.[31]

Table 1: Comparison of Common Borylation Methods

| Method | Catalyst | Boron Source | Key Advantages | Key Disadvantages |

| Miyaura Borylation | Palladium | B₂pin₂ | High functional group tolerance, mild conditions.[16][17][18] | Stoichiometric waste from the boron reagent. |

| C-H Borylation | Iridium, Platinum | B₂pin₂, HBpin | High atom economy, direct functionalization.[2] | Can suffer from regioselectivity issues. |

| C-F Borylation | Nickel, Palladium | B₂pin₂ | Utilizes readily available polyfluoroarenes.[1][2] | Can require harsh reaction conditions. |

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and application of fluorinated organoboron compounds.

Protocol 1: Synthesis of a Fluorinated Arylboronic Ester via Miyaura Borylation

This protocol describes the synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 4-bromo-2-fluoropyridine.

Materials:

-

4-bromo-2-fluoropyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-fluoropyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium acetate (3.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated arylboronic ester.

Diagram: Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling

References

- 1. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Miyaura Borylation Reaction [organic-chemistry.org]

- 19. Fluorination of organoboron compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chan-Lam Coupling [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. Chan-Lam-Type C-S Coupling Reaction by Sodium Aryl Sulfinates and Organoboron Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 27. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 31. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Diacetyloxy(difluoro)boranuide

A Note to the Reader: The compound diacetyloxy(difluoro)boranuide, [B(OAc)₂F₂]⁻, is a novel molecular entity proposed for the purposes of this technical guide. While this specific anion has not been extensively reported in the scientific literature, its structure and chemistry are predicated on well-established principles of boron chemistry. This guide synthesizes information from analogous and related compounds to provide a robust and scientifically grounded exploration of its potential characteristics for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Boron-Containing Heteroanions

Boron-containing compounds have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties. The boron atom, with its vacant p-orbital in its trigonal planar state, readily forms tetrahedral complexes upon coordination with Lewis bases. This ability to exist in different hybridization states is a key feature in its diverse applications, from catalysis to the development of therapeutic agents.

This guide focuses on the hypothetical tetra-coordinated boron anion, diacetyloxy(difluoro)boranuide. This anion is of particular interest due to its combination of hard (fluorine) and soft (acetyloxy) ligands. This combination is anticipated to confer a unique balance of stability, reactivity, and solubility, making it a compelling candidate for applications such as a non-coordinating anion in catalysis or as a building block in the synthesis of more complex molecules.

Molecular Structure and Bonding

The proposed structure of diacetyloxy(difluoro)boranuide features a central boron atom in a tetrahedral coordination environment. It is bonded to two fluorine atoms and two bidentate acetyloxy groups.

An In-Depth Technical Guide to the Discovery and History of Difluoroborate Reagents

Introduction

Difluoroborate complexes, once relegated to the status of laboratory curiosities, have emerged over the past several decades as remarkably versatile and powerful tools in chemical synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the discovery and historical development of these important reagents, tracing their journey from niche compounds to indispensable mainstays in the modern laboratory. We will explore the key scientific breakthroughs that unlocked their potential, the pioneering researchers who championed their use, and the diverse applications that continue to drive innovation in the field. For researchers, scientists, and drug development professionals, understanding the genesis and evolution of difluoroborate chemistry offers critical insights into the design of novel synthetic strategies and the development of next-generation therapeutics and functional materials.

PART 1: The Era of Organotrifluoroborates: From Curiosity to Cornerstone

Early Discoveries and Foundational Work (1940s-1980s)

The history of organoboron compounds containing a tetra-coordinate boron atom dates back to at least 1940, with the preparation of tetraphenylborate salts. The first specific report of an organotrifluoroborate complex appeared that same year, when Fowler and Krauss described the synthesis of triphenylfluoroborates.[1][2] However, for many years, compounds with the general formula [RBF3]− remained largely academic curiosities.[1][3]

A significant, albeit initially overlooked, development occurred in the 1960s. In 1960, Chambers and coworkers prepared potassium trifluoromethyltrifluoroborate, a nonhygroscopic and highly thermally stable salt, representing one of the first stable compounds with a trifluoromethyl-boron bond.[1][4] Later, in 1967, Thierig and Umland reported the preparation of potassium diphenyldifluoroborate using potassium hydrogen difluoride (KHF2), a method whose full potential would not be realized for nearly three decades.[1] These early organotrifluoroborate salts demonstrated exceptional stability towards air and moisture compared to their trivalent organoborane counterparts, a property that would later prove crucial for their widespread adoption.[2] Despite these early reports, the difficulty and inefficiency of existing synthetic methods prevented their common use in organic synthesis.

The Vedejs Revolution: A Synthetic Renaissance (1995)

The landscape of organoboron chemistry was fundamentally altered in 1995 by the work of Professor E. Vedejs and his group.[1] They introduced a highly efficient and practical method for synthesizing potassium organotrifluoroborates directly from readily available organoboronic acids using potassium hydrogen difluoride (KHF2) in aqueous methanol.[1][4] This breakthrough was pivotal because it provided a simple, high-yielding route to these exceptionally stable reagents.

The key to the Vedejs method was the use of KHF2, which, unlike simple potassium fluoride (KF), was effective at displacing the hydroxyl groups of boronic acids and their common dehydrated forms, such as boroxines.[1] The resulting potassium organotrifluoroborate salts were typically crystalline, air- and water-stable solids that could be handled and stored indefinitely at room temperature without special precautions.[1][4][5] This newfound accessibility transformed organotrifluoroborates from obscure curiosities into practical, bench-stable reagents, poised for widespread application.

Caption: The Vedejs protocol for synthesizing potassium organotrifluoroborates.

The Molander Expansion: Broadening the Synthetic Horizon

Following the synthetic breakthrough by Vedejs, Professor Gary A. Molander extensively developed the chemistry and application of potassium organotrifluoroborates, establishing them as superior surrogates for boronic acids in a vast array of chemical transformations.[6][7] Molander's work demonstrated that these reagents were not only stable and easy to handle but also highly effective partners in Suzuki-Miyaura cross-coupling reactions.[6][8]

The advantages of organotrifluoroborates over their boronic acid counterparts became increasingly clear:

-

Enhanced Stability: They are less prone to protodeboronation, a common side reaction with boronic acids.[6]

-

Monomeric Structure: Unlike boronic acids, which often exist as cyclic trimers (boroxines), organotrifluoroborates are well-defined, monomeric species, leading to more consistent reactivity.[6][7]

-

Functional Group Tolerance: The trifluoroborate moiety is stable towards numerous reagents, allowing for chemical manipulations on other parts of the molecule while preserving the carbon-boron bond for subsequent coupling reactions.[8][9]

Molander and his group pioneered new synthetic methods to access a wide variety of functionalized organotrifluoroborates, including those prepared via nucleophilic substitution of halomethyltrifluoroborates.[10][11][12] This work dramatically expanded the diversity of available building blocks, making them invaluable for both academic research and industrial applications, particularly in the synthesis of complex molecules and pharmaceutical libraries.[7] Today, over 600 structurally diverse organotrifluoroborates are commercially available, a direct testament to the impact of this foundational work.[7][13]

| Reagent Class | General Formula | Key Advantages | Key Disadvantages |

| Organoboranes | R₃B | Highly reactive | Pyrophoric, sensitive to air and moisture |

| Boronic Acids | RB(OH)₂ | Commercially available, versatile | Prone to protodeboronation, can form boroxines |

| Boronate Esters | RB(OR')₂ | Good stability, useful in purification | Often require anhydrous conditions for synthesis |

| Organotrifluoroborates | K⁺[RBF₃]⁻ | Air/moisture stable, crystalline, monomeric | Requires an activation step for some reactions |

Table 1. Comparison of Common Organoboron Reagents.

PART 2: Parallel Worlds of Difluoroborates

While organotrifluoroborates were revolutionizing cross-coupling chemistry, other classes of difluoroborate reagents were being developed in parallel for entirely different applications.

Boron-Dipyrromethene (BODIPY) Dyes

In 1968, Alfred Treibs and F.-H. Kreuzer reported the synthesis of a new class of fluorescent compounds: 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, now universally known by the acronym BODIPY .[14] These compounds are formed by reacting a dipyrromethene precursor with a boron trifluoride source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a base.[]

BODIPY dyes possess a unique and highly favorable set of photophysical properties:

-

High fluorescence quantum yields, often approaching 100%.[]

-

Sharp absorption and emission peaks, leading to bright signals.[]

-

Absorption and emission profiles that are largely insensitive to solvent polarity.[]

The core structure of BODIPY dyes can be readily functionalized at multiple positions, allowing for the fine-tuning of their spectroscopic properties across the visible and near-infrared (NIR) spectrum.[14][17][] This versatility has made them indispensable tools in bioimaging, fluorescence microscopy, and as labels for biomolecules.[14][]

Caption: Core structure of a Boron-Dipyrromethene (BODIPY) dye.

Other Difluoroborate Chelate Complexes

The success of BODIPY dyes spurred interest in other difluoroboron complexes. Researchers have developed a wide range of chelating ligands that form stable and often fluorescent complexes with a BF₂ unit. Examples include complexes derived from:

-

N-Acylhydrazones: These compounds can be treated with boron trifluoride to form difluoroboryl chelates that serve as efficient acceptors of alkyl radicals in photocatalyzed reactions.[19]

-

2'-Hydroxyphenones: These ligands form difluoroborate complexes that can exhibit intriguing solid-state fluorescence, with higher quantum yields in the solid state than in solution.[20][21]

-

Formazanates: Boron difluoride formazanate dyes have gained attention for their intense absorption, chemical stability, and tunable properties, with applications emerging in NIR biological imaging.[22][23]

These diverse structures highlight the versatility of the difluoroboron moiety as a stabilizing and electronically active component in functional molecules.

PART 3: Applications in Drug Discovery and Development

The unique properties of difluoroborate reagents have made them highly valuable in the pharmaceutical industry.

Stable Building Blocks for Synthesis

Potassium organotrifluoroborates are widely used in the synthesis of active pharmaceutical ingredients (APIs). Their stability allows them to be carried through multi-step synthetic sequences, retaining the carbon-boron bond for a late-stage cross-coupling reaction.[8][9] This strategy is highly advantageous in drug discovery, where rapid diversification of a lead compound is often required. The introduction of fluorine-containing groups is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties, and difluoroborate reagents provide a robust platform for this purpose.[24][25]

Difluoroborates as Bioactive Moieties and Prodrugs

Beyond their role as synthetic intermediates, difluoroborate complexes themselves can possess biological activity. For instance, difluoridoborate complexes of 3-acetyl-4-hydroxy-2-pyranone derivatives have been discovered as a novel class of HIV-1 integrase inhibitors.[26] In some cases, complexation with boron difluoride was found to increase the potency and selectivity of the parent compound.[26]

The stability of the difluoroborate group also makes it an attractive component for prodrug design.[27][28] A prodrug is an inactive compound that is converted to an active drug inside the body.[28] A difluoroborate moiety could be used to mask a functional group, improving properties like solubility or membrane permeability, before being cleaved in vivo to release the active therapeutic agent.

PART 4: Key Experimental Protocol

Vedejs Synthesis of Potassium 1-Naphthyltrifluoroborate

This protocol is adapted from the procedure reported by Molander, reflecting the widespread adoption and refinement of the original Vedejs method.[5]

Objective: To synthesize a stable potassium aryltrifluoroborate salt from the corresponding boronic acid.

Materials:

-

1-Naphthaleneboronic acid (22.0 g, 128 mmol)

-

Methanol (80 mL)

-

Potassium hydrogen difluoride (KHF₂) (30.3 g, 388 mmol)

-

Deionized water (100 mL)

-

Ice bath

-

1-L round-bottomed flask with magnetic stir bar

Procedure:

-

A 1-L round-bottomed flask is charged with 1-naphthaleneboronic acid (1.0 equiv) and methanol.[5]

-

The resulting solution is cooled to 5 °C using an ice bath.

-

A solution of KHF₂ (3.0 equiv) dissolved in water is prepared. Caution: Potassium hydrogen fluoride is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[5]

-

The KHF₂ solution is added to the cooled boronic acid solution in portions over 10 minutes. A thick white slurry is expected to form.[5]

-

The ice bath is removed, and the mixture is stirred at room temperature for 1 hour.

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous slurry is filtered, and the collected white solid is washed with cold water.

-

The solid is dried under vacuum to yield potassium 1-naphthyltrifluoroborate as a stable, crystalline solid.

This straightforward and robust procedure exemplifies the revolutionary impact of the Vedejs method, making these valuable reagents accessible to any standard chemistry laboratory.

Conclusion

The history of difluoroborate reagents is a compelling story of chemical innovation, where compounds once deemed mere curiosities were transformed into indispensable tools through key synthetic breakthroughs. The development of a practical synthesis for potassium organotrifluoroborates by Vedejs and their subsequent popularization by Molander fundamentally changed the landscape of cross-coupling chemistry. In parallel, the discovery and exploration of BODIPY dyes and other difluoroboron chelates opened new frontiers in fluorescence imaging and materials science. Today, the stability, versatility, and unique electronic properties of the difluoroborate moiety continue to be exploited by researchers in organic synthesis, drug discovery, and beyond, ensuring that its rich history will continue to evolve with new and exciting applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and functionalization of BODIPY dyes: applications in dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. Boron Chelates Derived from N-Acylhydrazones as Radical Acceptors: Photocatalyzed Coupling of Hydrazones with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2024.sci-hub.red [2024.sci-hub.red]

- 21. researchgate.net [researchgate.net]

- 22. Advancements in Boron Difluoride Formazanate Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advancements in boron difluoride formazanate dyes for biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of 3-acetyl-4-hydroxy-2-pyranone derivatives and their difluoridoborate complexes as a novel class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 28. Current prodrug design for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Assessment of Difluoroborate Compound Stability

Introduction: The Role of Stability in Difluoroborate Chemistry

Difluoroborate complexes, particularly those derived from β-diketones and other chelating ligands, have emerged as a cornerstone in the development of advanced materials and therapeutics. Their applications as fluorescent probes, photosensitizers, and components of drug delivery systems are predicated on their photophysical properties and, critically, their chemical stability.[1][2][3] An unstable compound can lead to off-target effects, reduced efficacy, and unpredictable degradation pathways. Therefore, the ability to predict the stability of novel difluoroborate compounds in silico is a paramount concern for researchers in chemistry and drug development, enabling the rational design of more robust and reliable molecules.

This guide provides an in-depth exploration of the theoretical and computational methodologies used to assess the thermodynamic and kinetic stability of difluoroborate compounds. We will move beyond a simple recitation of methods to explain the underlying principles and the rationale behind specific computational choices, empowering researchers to design and interpret their own theoretical investigations with confidence.

Pillar 1: Foundational Concepts of Molecular Stability

Before delving into computational protocols, it is essential to distinguish between the two primary facets of stability: thermodynamic and kinetic.

-

Thermodynamic Stability refers to the relative Gibbs free energy of a compound compared to its potential decomposition products. A compound is thermodynamically stable if the free energy change (ΔG) for its decomposition is positive. Conversely, a negative ΔG indicates a spontaneous, or favorable, decomposition process.[4] In essence, it answers the question: "Will it decompose?"

-

Kinetic Stability relates to the energy barrier, or activation energy (ΔG‡), that must be overcome for a decomposition reaction to occur. A compound with a high activation energy barrier is considered kinetically stable or "inert," as it will decompose very slowly, even if the process is thermodynamically favorable.[4][5] This concept addresses the question: "How fast will it decompose?"

A compound can be thermodynamically unstable yet kinetically stable, making it persistent enough for practical applications under specific conditions. Both aspects must be evaluated for a comprehensive stability assessment.

Pillar 2: The Computational Toolkit for Stability Assessment

Density Functional Theory (DFT) has become the workhorse for computational chemists, offering an optimal balance of accuracy and computational efficiency for molecules of pharmacological interest.[6][7] The selection of an appropriate DFT functional and basis set is the most critical decision in setting up a reliable computational model.

Choosing the Right Tools: Functionals and Basis Sets

The causality behind our choices is rooted in achieving a predictive accuracy that correlates well with experimental reality.

-

Functionals : These are mathematical approximations that describe the exchange-correlation energy of the electrons.

-

B3LYP : A hybrid functional that has been a long-standing, reliable choice for a wide range of organic molecules. It often provides excellent geometric and energetic predictions.[8]

-

M06-2X : A meta-hybrid GGA functional that is particularly well-suited for main-group chemistry and systems where non-covalent interactions are important. It has shown excellent performance in studies of complex boron compounds.[8][9]

-

-

Basis Sets : These are sets of mathematical functions used to build the molecular orbitals.

-

Pople-style (e.g., 6-31+G(d)) : A good starting point for initial screenings. The + indicates the addition of diffuse functions, which are crucial for accurately describing anions or weakly bound electrons, while the (d) adds polarization functions, which are essential for describing the correct geometry of bonds.[8]

-

Dunning's Correlation-Consistent (e.g., aug-cc-pVTZ) : For high-accuracy calculations, especially for final energy evaluations. The "aug" prefix signifies the addition of diffuse functions, and these basis sets are designed to systematically converge towards the complete basis set limit.[9]

-

The choice of a functional and basis set should be validated against known experimental data for similar compounds whenever possible to ensure the chosen level of theory is appropriate for the chemical system under investigation.[9][10]

Pillar 3: A Validating Workflow for Stability Prediction

A robust computational protocol is a self-validating system. This means each step confirms the validity of the previous one, ensuring the final results are physically meaningful. Below is a detailed, step-by-step methodology for assessing the stability of a difluoroborate compound.

Experimental Protocol: Computational Stability Assessment

Objective: To determine the thermodynamic and kinetic stability of a difluoroborate compound with respect to a proposed decomposition pathway (e.g., hydrolysis).

Software: A quantum chemistry package such as Gaussian, ORCA, GAMESS, or Q-Chem.[6][11][12][13]

Step 1: Geometry Optimization of Reactants and Products

-

Construct the 3D structure of the intact difluoroborate complex (Reactant).

-

Construct the 3D structures of the proposed decomposition products (e.g., the de-boronated ligand and boric acid if hydrolysis is the pathway of interest).

-

Perform a full geometry optimization on all structures using a chosen level of theory (e.g., M06-2X/6-31+G(d)). This step finds the lowest energy conformation for each molecule.

Step 2: Vibrational Frequency Analysis

-

Perform a frequency calculation on all optimized structures at the same level of theory.

-

Validation Check: Confirm that each optimized structure is a true energy minimum by ensuring there are zero imaginary frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable structure.

Step 3: Calculation of Thermodynamic Stability (ΔG)

-

Extract the Gibbs Free Energy (reported as "Sum of electronic and thermal Free Energies" in most software outputs) for the reactant and each product from the frequency calculation outputs.

-

Calculate the overall Gibbs Free Energy of Reaction (ΔG_rxn): ΔG_rxn = ΣG(products) - G(reactant)

-

Interpretation:

-

ΔG_rxn > 0: The decomposition is thermodynamically unfavorable. The compound is stable with respect to this pathway.

-

ΔG_rxn < 0: The decomposition is thermodynamically favorable (spontaneous). The compound is unstable with respect to this pathway.

-

Step 4: Transition State (TS) Search

-

To evaluate kinetic stability, the energy barrier (activation energy) must be found. This requires locating the transition state structure connecting reactants and products.

-

Use a TS optimization method (e.g., Opt=TS, QST2, or QST3 in Gaussian) starting from an initial guess of the TS structure.

-

Perform a frequency calculation on the optimized TS structure.

-

Validation Check: A true transition state is confirmed by the presence of exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the reaction coordinate (e.g., the breaking of the B-O bond and formation of an O-H bond during hydrolysis).

Step 5: Calculation of Kinetic Stability (ΔG‡)

-

Extract the Gibbs Free Energy of the transition state structure.

-

Calculate the Activation Energy (ΔG‡): ΔG‡ = G(Transition State) - G(Reactant)

-

Interpretation: A higher ΔG‡ value indicates a larger energy barrier and thus greater kinetic stability. A common rule of thumb is that reactions with barriers > 20-25 kcal/mol are slow at room temperature.

The entire workflow can be visualized as a logical progression from initial structure to final stability assessment.

Caption: A comprehensive workflow for the theoretical assessment of compound stability.

Pillar 4: Deeper Insights with Electronic Structure Analysis

Beyond energetics, understanding the electronic structure provides profound insights into the sources of stability. Natural Bond Orbital (NBO) analysis is a powerful technique for this purpose.[14][15] It translates the complex calculated wavefunction into a simple, intuitive picture of chemical bonds, lone pairs, and orbital interactions.[16]

For a difluoroborate complex, NBO analysis can quantify the stabilizing hyperconjugative interactions, such as the donation of electron density from the lone pairs of fluorine (LP(F)) or oxygen (LP(O)) atoms into the empty p-orbital of the boron atom (LP*(B)). The strength of these interactions, given as a second-order perturbation energy (E(2)), directly correlates with electronic stability. A higher E(2) value for these donor-acceptor interactions implies a more stable B-F or B-O bond.

Caption: NBO analysis reveals stabilizing electronic interactions in difluoroborates.

Data Presentation: A Comparative Analysis

Summarizing computational data in a clear, tabular format is crucial for comparing candidate molecules.

| Compound ID | Ligand Type | ΔG of Hydrolysis (kcal/mol) | ΔG‡ of Hydrolysis (kcal/mol) | NBO E(2) (LP(O) -> LP*(B)) (kcal/mol) |

| DFB-001 | Acetylacetonate | -5.2 | 18.5 | 35.7 |

| DFB-002 | Curcuminoid | -2.1 | 24.1 | 42.3 |

| DFB-003 | Biindolediketonate | +1.5 | 28.9 | 48.1 |

Note: Data are hypothetical for illustrative purposes.

From this table, a researcher can quickly deduce that DFB-003 is the most promising candidate. It is the only compound that is thermodynamically stable against hydrolysis (ΔG > 0), possesses the highest kinetic barrier (ΔG‡), and exhibits the strongest electronic stabilization according to NBO analysis.

Conclusion and Authoritative Grounding

The theoretical calculation of stability is an indispensable tool in the modern development of difluoroborate compounds. By employing a robust computational framework grounded in Density Functional Theory, researchers can efficiently screen potential candidates, identify liabilities, and rationally design molecules with enhanced stability profiles. The distinction between thermodynamic and kinetic stability, coupled with insights from electronic structure analysis, provides a holistic understanding that can significantly accelerate the discovery pipeline for new drugs and advanced materials. The protocols and principles outlined in this guide represent a field-proven approach to generating reliable and actionable in silico stability data.

References

- 1. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.red [2024.sci-hub.red]

- 4. researchgate.net [researchgate.net]

- 5. gcnayanangal.com [gcnayanangal.com]

- 6. studyguides.com [studyguides.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Design of Stable Pentacoordinate Boron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 12. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]

- 13. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 16. scialert.net [scialert.net]

A Senior Application Scientist’s Guide to the Spectroscopic Analysis of Novel Difluoroboralactonate Salts

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In the landscape of modern drug discovery and materials science, novel molecular scaffolds are the bedrock of innovation. Among these, difluoroboralactonate salts have emerged as a class of compounds with significant potential, prized for their unique electronic properties, stability, and frequent exhibition of strong fluorescence.[1] Their application as fluorescent probes, imaging agents, and potentially as active pharmaceutical ingredients (APIs) necessitates a robust, multi-faceted analytical approach for their characterization.[1][2] The formation of a salt is a critical step in drug development for approximately 50% of all drug molecules, often employed to overcome suboptimal physicochemical properties of the parent compound.[3][4]

This guide is not a mere collection of protocols. It is a distillation of field-proven insights designed to empower researchers to move beyond simple data collection towards a holistic understanding of their novel difluoroboralactonate salts. We will explore the causality behind our analytical choices, framing each spectroscopic technique as a piece of a larger puzzle. Our objective is to build a self-validating analytical workflow that ensures scientific integrity from initial synthesis to final characterization.

The Foundational Analysis: Unveiling the Molecular Structure

Before delving into the functional properties of a novel difluoroboralactonate salt, its fundamental structure and purity must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the chemical structure and connectivity of a molecule in solution. For difluoroboralactonate salts, a suite of NMR experiments is required to piece together the complete structural picture.

Expertise & Causality: The choice of specific NMR experiments is dictated by the unique elemental composition of these salts. The presence of Hydrogen (¹H), Carbon (¹³C), Boron (¹¹B), and Fluorine (¹⁹F) provides multiple handles for probing the structure. Critically, because standard NMR tubes are made of borosilicate glass, they generate a broad, interfering background signal in ¹¹B NMR spectra.[5] Therefore, the use of quartz NMR tubes is a mandatory, albeit more expensive, choice for obtaining high-quality, artifact-free boron spectra.[5]

-

Sample Preparation:

-

Dissolve 5-10 mg of the difluoroboralactonate salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). The choice of solvent is critical; it must fully dissolve the salt without reacting with it.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality quartz NMR tube to remove any particulate matter.

-

-

Instrumentation & Data Acquisition:

-

Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

Acquire the following spectra sequentially:

-

¹H NMR: Standard acquisition parameters. Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton-decoupled spectra provide a single peak for each unique carbon atom.

-

¹⁹F NMR: A highly sensitive nucleus. Provides sharp signals that are exquisitely sensitive to the local electronic environment. ¹⁹F-{¹H} decoupling may be used to simplify spectra.[2]

-

¹¹B NMR: Due to its quadrupolar nature, ¹¹B signals can be broad.[5] The chemical shift is highly indicative of the boron atom's coordination number.[6][7]

-

-

-

Data Processing & Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

¹H & ¹³C NMR: Correlate signals to the organic lactone framework.

-

¹⁹F NMR: Confirm the presence of the -BF₂ group. The chemical shift and multiplicity provide information about its environment.

-

¹¹B NMR: This is the key experiment for confirming the tetracoordinate state of the boron atom. A successful difluoroboralactonate salt formation will result in a significant upfield shift in the ¹¹B chemical shift compared to its tricoordinate precursor, typically observed in the 0-10 ppm range for tetracoordinate species.[6][7]

-

Mass Spectrometry (MS): Confirming Identity and Isotopic Signature

Mass spectrometry provides the exact molecular weight of the novel salt, confirming its elemental composition. For boron-containing compounds, MS has an additional diagnostic feature: the characteristic isotopic pattern of boron.

Expertise & Causality: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%).[5] This natural abundance results in a distinctive isotopic pattern in the mass spectrum, where the M+1 peak is approximately 25% of the intensity of the molecular ion peak for each boron atom present. This pattern serves as an internal validation of the presence and number of boron atoms in the molecule or its fragments.[8][9] Electrospray Ionization (ESI) is often the method of choice as it is a soft ionization technique suitable for analyzing salts and polar molecules.[10]

-

Sample Preparation:

-

Prepare a dilute solution of the salt (approx. 10-50 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

-

The choice of mobile phase is a key factor in obtaining a good signal.[10]

-

-

Instrumentation & Data Acquisition:

-

Introduce the sample into an ESI-mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire spectra in both positive and negative ion modes. The cationic or anionic part of the salt will be observed depending on the mode.

-

Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.

-

-

Data Processing & Interpretation:

-

Identify the peak corresponding to the molecular ion of the difluoroboralactonate cation or anion.

-

Compare the experimentally observed isotopic pattern with the theoretically predicted pattern for the proposed chemical formula. A close match provides high confidence in the assigned structure.

-

Analyze fragmentation patterns to gain further structural insights.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the synergistic workflow for establishing the definitive structure of a novel difluoroboralactonate salt.

Caption: Workflow for structural confirmation of novel salts.

Functional Characterization: Probing the Photophysical Properties

Many difluoroboralactonate salts are designed for applications that leverage their interaction with light.[1][11] Therefore, a thorough investigation of their photophysical properties using UV-Visible and Fluorescence Spectroscopy is paramount.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is the first step in understanding how the molecule interacts with light. It reveals the wavelengths of light the molecule absorbs, which is a prerequisite for fluorescence.[12]

-

Sample Preparation:

-

Prepare a dilute solution of the salt in a UV-transparent solvent (e.g., Methanol, Acetonitrile, Dichloromethane).

-

The concentration should be adjusted to yield an absorbance maximum between 0.1 and 1.0 AU to ensure adherence to the Beer-Lambert Law.[13]

-

Prepare a blank sample using the same solvent.

-

-

Instrumentation & Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum of the blank sample first to establish a baseline.

-

Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Interpretation:

-

Identify the wavelength of maximum absorbance (λabs). This is critical for selecting the optimal excitation wavelength for fluorescence measurements.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), which is a measure of how strongly the molecule absorbs light at a given wavelength. High extinction coefficients are desirable for fluorescent probes.[14]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has absorbed light. Key parameters include the emission spectrum, Stokes shift, and fluorescence quantum yield.[15][16]

Expertise & Causality: The choice of excitation wavelength is not arbitrary; it must be based on the UV-Vis absorption data. Exciting at the λabs ensures the most efficient population of the excited state, leading to the strongest possible emission signal for analysis.[15] Furthermore, the entire experimental setup must be validated to account for instrument-specific variations in lamp intensity and detector response, which is crucial for determining an accurate quantum yield.[17]

-

Sample Preparation:

-

Prepare a very dilute solution (typically with an absorbance < 0.1 at the excitation wavelength) in the same solvent used for UV-Vis analysis to avoid inner-filter effects.

-

Prepare a reference standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or a commercial dye standard).

-

-

Instrumentation & Data Acquisition:

-

Use a calibrated spectrofluorometer.

-

Acquire the emission spectrum by exciting the sample at its λabs.

-

Acquire the emission spectrum of the reference standard under identical conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the reference standard at the excitation wavelength.

-

-

Data Interpretation & Key Metrics:

-

Emission Maximum (λem): The wavelength at which the highest fluorescence intensity is observed.

-

Stokes Shift: The difference in wavelength (or energy) between the λabs and λem. A large Stokes shift is often desirable as it makes it easier to separate the emitted light from the excitation light.[18]

-

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[15] It is calculated using the comparative method with a reference standard: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Data Summary Table

Quantitative spectroscopic data should be systematically tabulated for clear comparison and reporting.

| Compound ID | λabs (nm) | ε (M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| DFB-Lact-01 | 422 | 55,000 | 445 | 23 | 0.94 |

| DFB-Lact-02 | 450 | 62,000 | 490 | 40 | 0.75 |

| DFB-Lact-03 | 435 | 48,000 | 460 | 25 | 0.88 |

Note: Data presented are hypothetical examples based on typical values for such compounds.[2][14]

The Integrated Analytical Workflow: A Holistic Approach

A single technique provides only one dimension of the molecular story. True scientific integrity is achieved when multiple, orthogonal techniques are integrated into a logical workflow, where the results from each step inform and validate the next.

Caption: Integrated workflow for difluoroboralactonate salt analysis.

This workflow ensures that functional properties are only investigated after the molecular identity is certain. The output of UV-Vis spectroscopy (λabs) is a direct and necessary input for the fluorescence experiments, demonstrating the interdependent and self-validating nature of the process. This structured approach is critical for producing reliable and reproducible data, especially in regulated environments like drug development.[19]

Method Validation and Trustworthiness

For any analytical procedure to be considered trustworthy, especially in the context of drug development, it must be validated.[13][20] Validation is the documented process that proves an analytical method is acceptable for its intended purpose.[19] Key validation parameters according to ICH guidelines include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21]

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Each spectroscopic method described herein should be subjected to this validation process to ensure the integrity and reliability of the data generated.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boron NMR [chem.ch.huji.ac.il]

- 6. Active Nuclei Boron-11 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 10. researchgate.net [researchgate.net]

- 11. Difluoroboron β-diketonate dyes: Spectroscopic properties and applications | CoLab [colab.ws]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. irispublishers.com [irispublishers.com]

- 14. Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. home.uni-leipzig.de [home.uni-leipzig.de]

- 16. chem.uci.edu [chem.uci.edu]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. ijrpr.com [ijrpr.com]

- 20. researchgate.net [researchgate.net]

- 21. media.neliti.com [media.neliti.com]

The Ascendancy of Fluorinated Organoboron Building Blocks: A Technical Guide for Researchers in Drug Discovery and Materials Science

Abstract

The strategic incorporation of fluorine into molecular frameworks has become an indispensable tool in modern chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of active pharmaceutical ingredients and advanced materials. When this strategy is combined with the synthetic versatility of organoboron compounds, a powerful class of reagents emerges: fluorinated organoboron building blocks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and diverse applications of these pivotal chemical entities. We will delve into the causal relationships behind experimental choices, provide detailed, field-proven protocols, and explore the transformative impact of these building blocks in areas ranging from medicinal chemistry to organic electronics.

The Strategic Imperative: Why Fluorine and Boron?

The confluence of fluorine's unique electronic properties and boron's synthetic utility creates a synergy that addresses many challenges in modern molecular design.

The "Fluorine Factor": A Paradigm Shift in Molecular Properties

The introduction of fluorine, the most electronegative element, into an organic molecule is far from a simple substitution. It imparts a range of profound effects that can be leveraged to fine-tune molecular behavior:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly enhance a drug's half-life and bioavailability.[1][2]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in a molecule, leading to more favorable interactions with biological targets. It can also influence the pKa of nearby functional groups, affecting the ionization state and, consequently, binding.[3]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

The Versatility of the Boron Moiety: A Synthetic Linchpin

Organoboron compounds, particularly boronic acids and their derivatives, are mainstays in synthetic chemistry due to their diverse reactivity and general stability. The boryl group can be readily transformed into a wide array of functional groups, including carbon-carbon bonds (most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction), carbon-heteroatom bonds, and hydroxyl groups.[4] This versatility makes them invaluable for the construction of complex molecular architectures.

The combination of these two powerful functionalities in fluorinated organoboron building blocks provides a direct route to novel fluorinated molecules with tailored properties.

A Survey of Key Fluorinated Organoboron Building Blocks

Fluorinated organoboron reagents can be broadly categorized based on the nature of the organoboron moiety and the type of fluorinated substituent.

Fluorinated Arylboronic Acids and Their Derivatives

These are the most widely used class of fluorinated organoboron building blocks. The fluorine atoms can be positioned at various locations on the aromatic ring to fine-tune electronic and steric properties.

-

Boronic Acids (Ar-B(OH)₂): These are the traditional form of organoboron reagents used in cross-coupling reactions. However, they can be prone to dehydration to form boroxines and protodeboronation under certain conditions.[3]

-

Boronate Esters (Ar-B(OR)₂): Pinacol esters are common derivatives that offer improved stability and are often easier to purify than the corresponding boronic acids.

-

Potassium Organotrifluoroborates (Ar-BF₃K): These salts are exceptionally stable, crystalline solids that are resistant to air and moisture. They serve as a protected form of boronic acids and can be used directly in many coupling reactions.[5]

The stability of these different forms generally follows the trend: Trifluoroborates > Boronate Esters > Boronic Acids.

Trifluoromethylated and Other Fluoroalkylated Organoborons

The introduction of a trifluoromethyl (CF₃) group can have a dramatic impact on a molecule's properties. Building blocks containing a CF₃ group attached to an alkyl or aryl core are highly valuable.

-

α-Trifluoromethylated Alkylborons: These compounds are versatile intermediates for the synthesis of molecules containing the trifluoromethyl group at a specific position.[6][7]

-

Trifluoromethylated Arylboronic Acids: These reagents are used to introduce the CF₃-Ar motif into complex molecules.

Synthetic Strategies: The Chemist's Toolkit

The synthesis of fluorinated organoboron building blocks can be approached from several strategic directions. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Borylation of Fluorinated Substrates

This is a common and effective strategy where a C-H or C-Halogen bond on a pre-fluorinated molecule is converted to a C-B bond.

A powerful method for the direct and selective introduction of a boryl group at the position ortho to a fluorine atom on an aromatic ring. The fluorine atom acts as a directing group in this transformation.[5][8]

Experimental Protocol: Representative ortho-C–H Borylation of a Fluoroarene [9]

-

Reaction Setup: In a glovebox, a vial is charged with [Ir(OMe)(cod)]₂ (catalyst), a suitable ligand (e.g., a terpyridine derivative), the fluoroarene substrate, and a boron source such as bis(pinacolato)diboron (B₂pin₂).

-

Solvent and Reaction Conditions: Anhydrous solvent (e.g., THF or cyclohexane) is added, and the vial is sealed. The reaction mixture is then heated to the appropriate temperature (typically 80-100 °C) for a specified time (12-24 hours).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ortho-borylated fluoroarene.

Workflow for ortho-C-H Borylation of Fluoroarenes

Defluoroborylation of Polyfluoroarenes

This method involves the selective cleavage of a C-F bond and its replacement with a C-B bond. This is particularly useful for accessing partially fluorinated arylboronates from readily available polyfluorinated aromatics.[4][10]

Experimental Protocol: Ni/Cu-Catalyzed Defluoroborylation of a Polyfluoroarene [10]

-

Catalyst Preparation: In a glovebox, a mixture of Ni(cod)₂ and a suitable ligand (e.g., an N-heterocyclic carbene precursor) and a copper salt (e.g., CuCl) are combined in an anhydrous solvent.

-

Reaction Assembly: To the catalyst mixture, the polyfluoroarene substrate and a diboron reagent (e.g., B₂pin₂) are added.

-

Reaction Conditions: The reaction is typically heated for several hours.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted and purified by chromatography.

Synthesis of Trifluoromethylated Alkylborons

A metal-free approach for the synthesis of α-trifluoromethylated alkylborons involves the reaction of organotrifluoroborates with 2,2,2-trifluorodiazoethane (CF₃CHN₂).[6][7]

Experimental Protocol: Synthesis of an α-Trifluoromethylated Alkyltrifluoroborate [6]

-

Preparation of CF₃CHN₂: A stock solution of 2,2,2-trifluorodiazoethane is prepared in a suitable organic solvent (e.g., toluene or dichloromethane) following established procedures. Caution: Diazo compounds are potentially explosive and should be handled with care.

-

Reaction with Organotrifluoroborate: The potassium organotrifluoroborate is dissolved or suspended in a suitable solvent, and the solution of CF₃CHN₂ is added dropwise at room temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or NMR. Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization, to yield the stable α-trifluoromethylated alkyltrifluoroborate.

Physicochemical Properties: A Quantitative Perspective

The introduction of fluorine significantly alters the electronic properties of organoboron compounds, which can be quantified by examining their Lewis acidity and hydrolytic stability.

Lewis Acidity

Fluorine's strong electron-withdrawing nature increases the Lewis acidity of the boron center. This can be observed in the pKa values of fluorinated phenylboronic acids.

| Compound | pKa | Reference |

| Phenylboronic Acid | 8.8 | [3] |

| 2-Fluorophenylboronic Acid | 8.77 | [3] |

| 3-Fluorophenylboronic Acid | 7.8 | [11] |

| 4-Fluorophenylboronic Acid | 8.77 | [3] |

| 2,6-Difluorophenylboronic Acid | 6.8 | [3] |

| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17 | [3] |

Table 1: pKa values of selected fluorinated phenylboronic acids.

This enhanced acidity can influence the reactivity in catalytic cycles and the binding affinity to biological targets.[12][13][14]

Hydrolytic Stability

While the increased Lewis acidity can be beneficial, it can also lead to increased susceptibility to protodeboronation, especially for compounds with ortho-fluorine substituents.[3] The stability is also pH-dependent. The use of trifluoroborate salts or boronate esters can mitigate these stability issues.[3]

Applications in Drug Discovery and Development

Fluorinated organoboron building blocks are instrumental in the synthesis of a wide range of pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

This is arguably the most important application of these building blocks, enabling the formation of biaryl and heteroaryl scaffolds that are prevalent in many drugs. The use of fluorinated arylboronic acids or their derivatives allows for the direct incorporation of a fluorinated aromatic ring into a target molecule.[15][16]

Experimental Protocol: Suzuki-Miyaura Coupling of a Fluorinated Aryltrifluoroborate

-

Reaction Setup: A reaction vessel is charged with the fluorinated potassium aryltrifluoroborate, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Reaction Conditions: A suitable solvent system (e.g., a mixture of an organic solvent and water) is added. The reaction mixture is then heated (often with microwave irradiation) until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling with Fluorinated Organoborons

Case Study: Tavaborole

Tavaborole is an FDA-approved antifungal agent used for the treatment of onychomycosis. Its mechanism of action involves the inhibition of leucyl-tRNA synthetase. The synthesis of Tavaborole utilizes a fluorinated benzoxaborole, highlighting the importance of fluorinated organoboron heterocycles in medicinal chemistry.

Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging. The development of efficient methods for the late-stage introduction of ¹⁸F into biomolecules is a major area of research. Copper-mediated radiofluorination of arylboronic acids and esters has emerged as a powerful tool for the synthesis of ¹⁸F-labeled PET tracers.[9]

Applications in Materials Science

The unique electronic properties of fluorinated organoboron compounds also make them valuable in the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs)